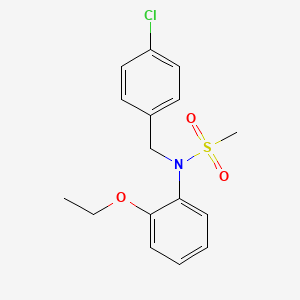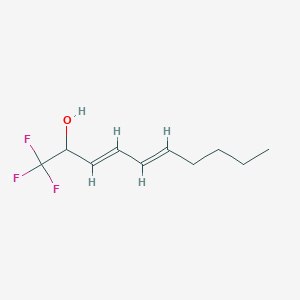
Chromium(3+);fluoride;tetrahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromium(3+);fluoride;tetrahydrate, also known as chromium(III) fluoride tetrahydrate, is an inorganic compound with the chemical formula CrF3·4H2O. This compound appears as a green crystalline solid and is known for its limited solubility in water. Chromium(III) fluoride forms several hydrates, with the tetrahydrate being one of the most common forms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chromium(III) fluoride tetrahydrate can be synthesized through various methods:
-
Reaction of Chromium(III) Oxide with Hydrofluoric Acid: : [ \text{Cr}_2\text{O}_3 + 6 \text{HF} + 9 \text{H}_2\text{O} \rightarrow 2 [\text{Cr}(\text{H}_2\text{O})_6]\text{F}_3 ] This reaction involves chromium(III) oxide reacting with hydrofluoric acid in the presence of water to form chromium(III) fluoride hexahydrate, which can then be converted to the tetrahydrate form .
-
Reaction of Chromic Chloride with Hydrogen Fluoride: : [ \text{CrCl}_3 + 3 \text{HF} \rightarrow \text{CrF}_3 + 3 \text{HCl} ] This method involves the reaction of chromic chloride with hydrogen fluoride to produce anhydrous chromium(III) fluoride, which can be hydrated to form the tetrahydrate .
-
Thermal Decomposition of Ammonium Hexafluorochromate(III): : [ [\text{NH}_4]_3[\text{CrF}_6] \rightarrow \text{CrF}_3 + 3 \text{NH}_3 + 3 \text{HF} ] This method involves the thermal decomposition of ammonium hexafluorochromate(III) to produce chromium(III) fluoride .
Analyse Chemischer Reaktionen
Types of Reactions
Chromium(III) fluoride tetrahydrate undergoes various chemical reactions, including:
Oxidation and Reduction: Chromium(III) can be oxidized to chromium(VI) or reduced to chromium(II) under specific conditions.
Substitution Reactions: Fluoride ligands in chromium(III) fluoride can be substituted with other ligands, such as water molecules, to form different hydrates.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Zinc (Zn), iron (Fe).
Substitution Reagents: Water (H2O), hydrochloric acid (HCl).
Major Products Formed
Oxidation: Chromium(VI) compounds such as chromates (CrO4^2-).
Reduction: Chromium(II) compounds such as chromium(II) chloride (CrCl2).
Substitution: Various hydrates of chromium(III) fluoride.
Wissenschaftliche Forschungsanwendungen
Chromium(III) fluoride tetrahydrate has several scientific research applications:
Chemistry: Used as a catalyst in the fluorination of chlorocarbons by hydrogen fluoride.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of chromium supplementation.
Industry: Used as a mordant in textiles and as a corrosion inhibitor.
Wirkmechanismus
The mechanism of action of chromium(III) fluoride tetrahydrate involves its interaction with various molecular targets and pathways:
Molecular Targets: Chromium(III) ions can interact with proteins and enzymes, influencing their activity.
Pathways Involved: Chromium(III) can affect glucose metabolism by enhancing insulin signaling and influencing the activity of mitochondrial ATP synthase.
Vergleich Mit ähnlichen Verbindungen
Chromium(III) fluoride tetrahydrate can be compared with other similar compounds:
Chromium(III) Chloride (CrCl3): Similar in terms of chromium oxidation state but differs in the anion and solubility properties.
Chromium(III) Nitrate (Cr(NO3)3): Similar in terms of chromium oxidation state but differs in the anion and reactivity.
Chromium(III) Sulfate (Cr2(SO4)3): Similar in terms of chromium oxidation state but differs in the anion and industrial applications.
Chromium(III) fluoride tetrahydrate is unique due to its specific fluoride ligands and its applications in catalysis and corrosion inhibition.
Eigenschaften
Molekularformel |
CrFH8O4+2 |
|---|---|
Molekulargewicht |
143.06 g/mol |
IUPAC-Name |
chromium(3+);fluoride;tetrahydrate |
InChI |
InChI=1S/Cr.FH.4H2O/h;1H;4*1H2/q+3;;;;;/p-1 |
InChI-Schlüssel |
UFCKBQKKVOAKFD-UHFFFAOYSA-M |
Kanonische SMILES |
O.O.O.O.[F-].[Cr+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(3aR,4R,7S,7aS)-5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl]pentanedioic acid](/img/structure/B14130779.png)


![2-[3-(Difluoromethyl)-5-(2-furanyl)-1H-pyrazol-1-yl]-4-thiazolecarboxylic acid](/img/structure/B14130796.png)






![2-[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-phenylacetamide](/img/structure/B14130852.png)
